

Health and Safety Considerations for Hexylbenzene Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexylbenzene**

Cat. No.: **B086705**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Executive Summary

Hexylbenzene (CAS No. 1077-16-3) is an aromatic hydrocarbon with a C6 alkyl chain attached to a benzene ring. While specific toxicological data for **hexylbenzene** is limited, information from structurally related compounds and available hazard classifications indicate potential for skin, eye, and respiratory irritation. This guide provides a comprehensive overview of the known health and safety considerations for **hexylbenzene** exposure, including its physicochemical properties, available toxicological data, and relevant experimental protocols for hazard assessment. Due to the scarcity of data for **hexylbenzene**, this guide incorporates information from surrogate molecules, such as other alkylbenzenes, to provide a more complete toxicological profile. All data derived from surrogate molecules are clearly identified.

Physicochemical Properties of Hexylbenzene

A clear understanding of the physical and chemical properties of **hexylbenzene** is fundamental to assessing its potential for exposure and implementing appropriate safety measures.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈	--INVALID-LINK--
Molecular Weight	162.27 g/mol	--INVALID-LINK--
Appearance	Clear, colorless liquid	--INVALID-LINK--
Odor	Aromatic	--INVALID-LINK--
Boiling Point	226 °C	--INVALID-LINK--
Melting Point	-61 °C	--INVALID-LINK--
Flash Point	83 °C (closed cup)	--INVALID-LINK--
Density	0.861 g/mL at 25 °C	--INVALID-LINK--
Vapor Pressure	0.12 mmHg	--INVALID-LINK--
Solubility in Water	Insoluble	--INVALID-LINK--
Solubility in Organic Solvents	Soluble in alcohol, ether, and benzene	--INVALID-LINK--

Toxicological Data

Comprehensive toxicological data for **hexylbenzene** is not readily available in public literature. The following tables summarize the known GHS hazard classifications for **hexylbenzene** and provide quantitative toxicity data for **hexylbenzene** where available, supplemented with data from surrogate alkylbenzenes to infer potential hazards.

GHS Hazard Classification for Hexylbenzene

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation [1] [2]
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation [1] [2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	Category 3	H335: May cause respiratory irritation [1] [2]
Hazardous to the Aquatic Environment, Acute Hazard	Category 1	H400: Very toxic to aquatic life [1] [2]

Note: One study on rabbits reported no skin or eye irritation, classifying it as "No hazard class" under GHS for these endpoints[\[3\]](#). This contradicts the aggregated GHS information from multiple notifications. This discrepancy may be due to differences in test concentrations or formulations.

Acute Toxicity

Acute toxicity data helps in understanding the potential for harm from short-term exposure.

Substance	Test	Route	Species	Value
Hexylbenzene (as Cassifix)	NO(A)EL	Oral	-	150 mg/kg bw/day[4]
Ethylbenzene (Surrogate)	LD50	Oral	Rat	3500 mg/kg
Ethylbenzene (Surrogate)	LC50	Inhalation	Rat	17.2 mg/L (4 h)
n-Hexane (Surrogate)	LD50	Oral	Rat	15840 mg/kg[5] [6]
n-Hexane (Surrogate)	LC50	Inhalation	Rat	48000 ppm (4 h) [5][6]
Benzene (Surrogate)	LD50	Oral	Rat	930 mg/kg[5][7]
Benzene (Surrogate)	LC50	Inhalation	Rat	10000 ppm (7 h) [5]

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the health effects of long-term exposure.

Substance	Test	Route	Species	Value
Hexylbenzene (as Cassifix)	NO(A)EL	Oral	-	150 mg/kg bw/day[4]
n-Hexane (Surrogate)	LOAEL	Oral	Rat	570 mg/kg-day (based on body weight reduction) [8]
2-Ethylhexanol (Surrogate)	NOAEL	Inhalation	Rat	120 ppm[9]

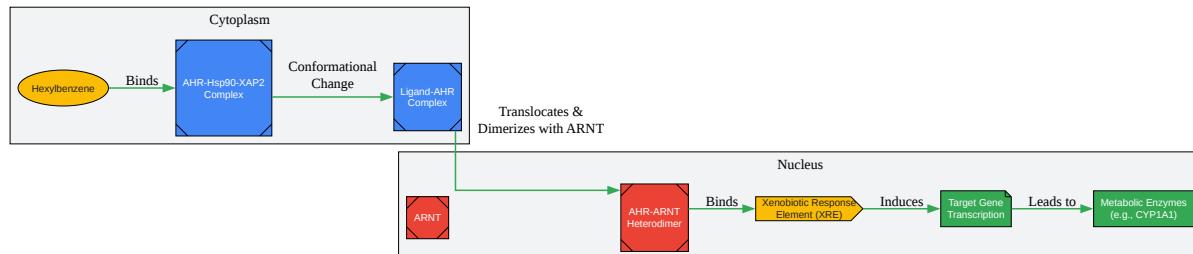
Genotoxicity

Genotoxicity assays are used to assess the potential of a chemical to damage genetic material.

Substance	Test	Result
Hexylbenzene (as Cassifffix)	Ames Test	Non-mutagenic[4]
Hexylbenzene (as Cassifffix)	In vitro Chromosomal Aberration	Not clastogenic[4]

Carcinogenicity

There is no direct data on the carcinogenicity of **hexylbenzene**. However, related compounds have been studied.

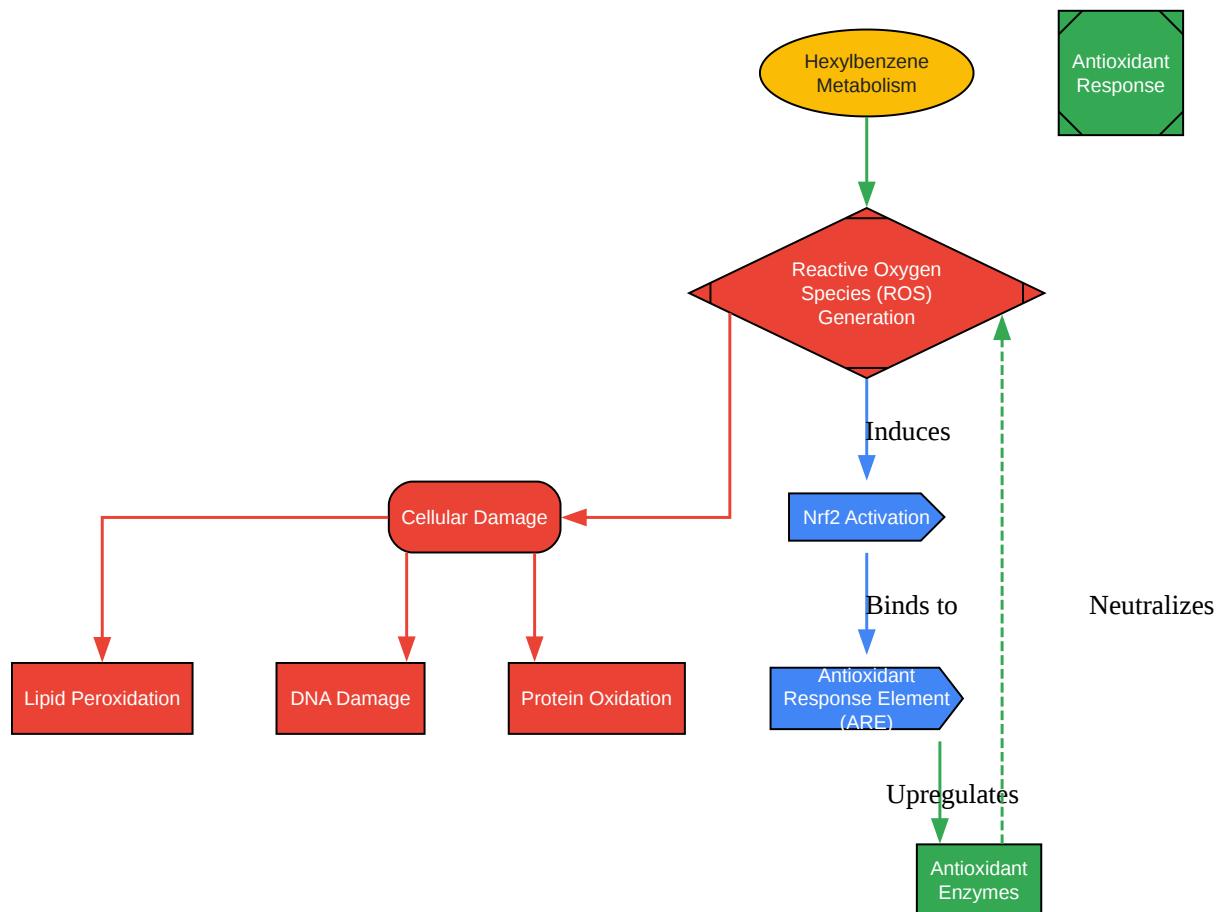

Substance	Classification	Agency
Ethylbenzene (Surrogate)	Possibly carcinogenic to humans (Group 2B)	IARC[10]
Benzene (Surrogate)	Carcinogenic to humans (Group 1)	IARC

Potential Signaling Pathways of Toxicity

The toxicity of aromatic hydrocarbons is often mediated through specific cellular signaling pathways. While direct evidence for **hexylbenzene** is lacking, the following pathways are highly relevant based on the known mechanisms of similar compounds.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many aromatic hydrocarbons are ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Activation of the AHR pathway can lead to the induction of metabolic enzymes and other cellular responses.



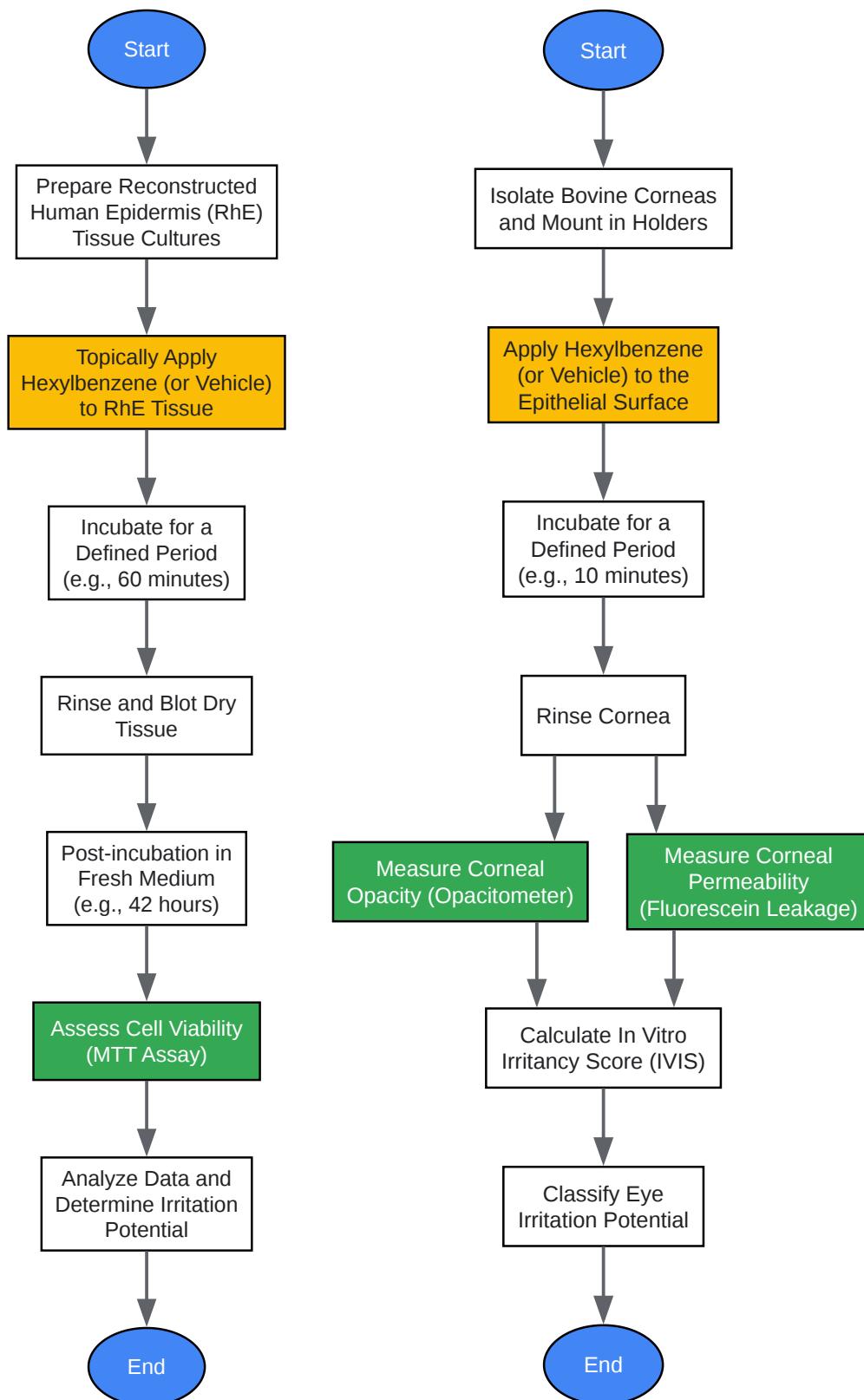
[Click to download full resolution via product page](#)

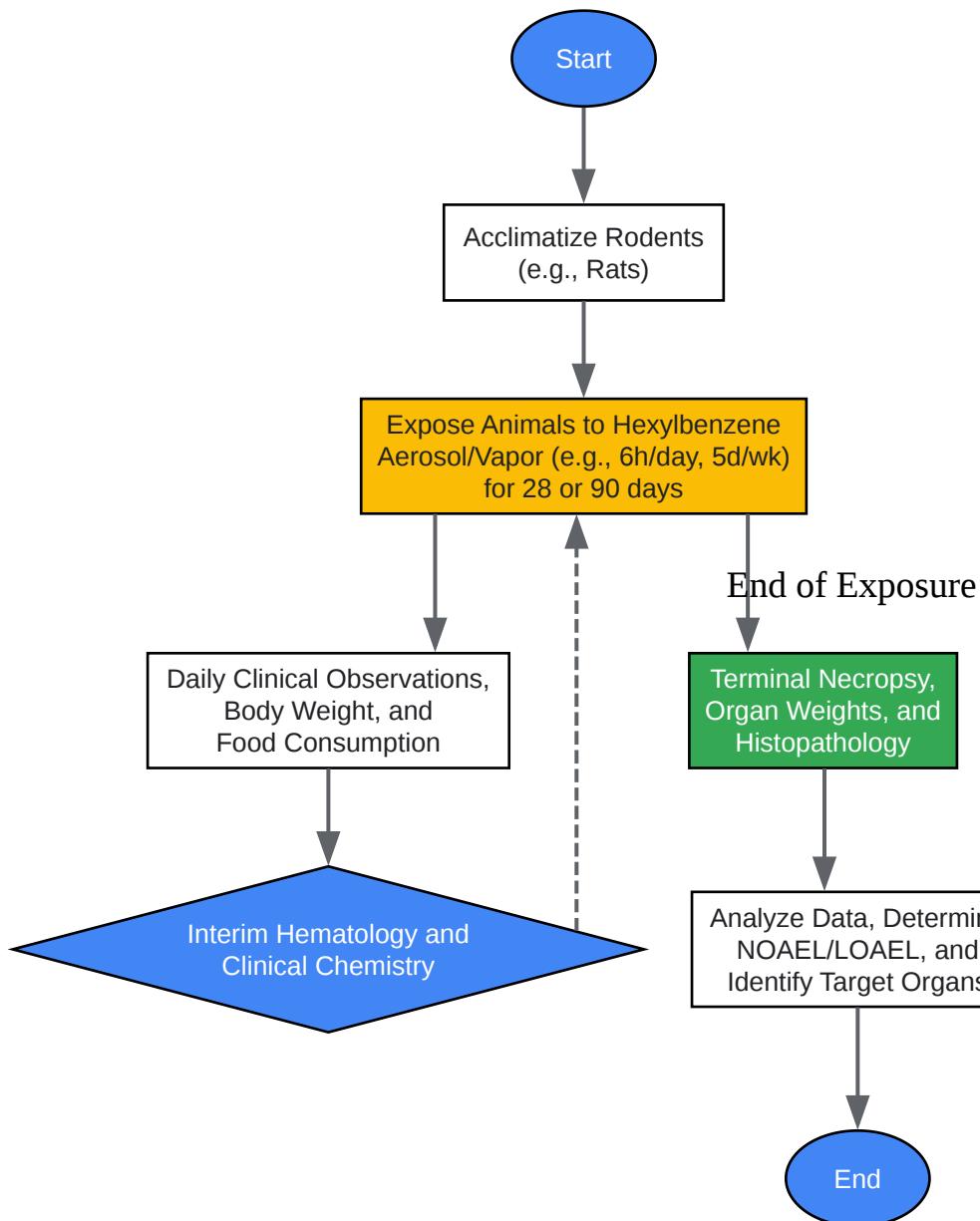
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Oxidative Stress Pathway

Exposure to aromatic hydrocarbons can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

[Click to download full resolution via product page](#)


Oxidative Stress Pathway induced by Aromatic Hydrocarbons.


Experimental Protocols for Toxicity Assessment

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following sections detail methodologies for key toxicity endpoints, based on OECD Test Guidelines.

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.data.gov [catalog.data.gov]

- 2. Sensory irritation caused by various industrial airborne chemicals (Journal Article) | ETDEWEB [osti.gov]
- 3. :: Environmental Analysis Health and Toxicology [eaht.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. ec.europa.eu [ec.europa.eu]
- 6. oecd.org [oecd.org]
- 7. epa.gov [epa.gov]
- 8. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. Clarifying carcinogenicity of ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Health and Safety Considerations for Hexylbenzene Exposure: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086705#health-and-safety-considerations-for-hexylbenzene-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com